

1,3-Dibromo-2-(4-bromophenoxy)benzene physical and chemical properties

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Compound of Interest

1,3-Dibromo-2-(4bromophenoxy)benzene

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An In-depth Technical Guide to 1,3-Dibromo-2-(4-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a halogenated aromatic ether. Compounds of this class are of interest in various fields of chemical research, including materials science and as intermediates in the synthesis of more complex molecules. This guide provides a summary of the available physical and chemical property data for this compound, outlines potential synthetic routes, and presents this information in a structured format for easy reference by professionals in research and development.

Core Physical and Chemical Properties

At present, detailed experimental data for the physical properties of **1,3-Dibromo-2-(4-bromophenoxy)benzene**, such as its melting and boiling points, are not readily available in public literature. However, its fundamental chemical identifiers have been established.



Property	Value	Source
CAS Number	189084-60-4	[1]
Molecular Formula	C12H7Br3O	[1]
Molecular Weight	406.9 g/mol	[1]
Canonical SMILES	C1=CC(=C(C(=C1)Br)OC2=C C=C(C=C2)Br)Br	[1]
InChI	1S/C12H7Br3O/c13-8-4-6-9(7- 5-8)16-12-10(14)2-1-3- 11(12)15/h1-7H	[1]

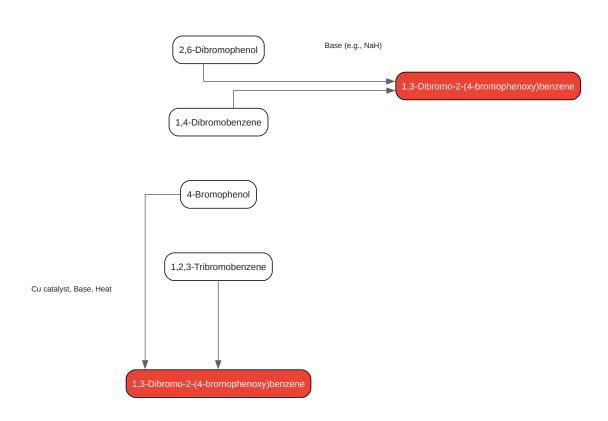
Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **1,3-Dibromo-2-(4-bromophenoxy)benzene** is not documented in readily accessible literature, its structure as a diaryl ether suggests two primary retrosynthetic approaches: the Ullmann Condensation and the Williamson Ether Synthesis. The feasibility of these pathways is based on well-established principles of organic synthesis for forming aryl-ether bonds.

Logical Synthesis Workflow

The following diagram illustrates the two principal synthetic strategies that could be employed to synthesize **1,3-Dibromo-2-(4-bromophenoxy)benzene** from commercially available precursors.





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Caption: Potential synthetic routes to **1,3-Dibromo-2-(4-bromophenoxy)benzene**.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the Ullmann Condensation and Williamson Ether Synthesis, which could be adapted for the synthesis of **1,3-Dibromo-2-(4-bromophenoxy)benzene**.



Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

General Protocol:

- A reaction vessel is charged with 4-bromophenol, 1,2,3-tribromobenzene, a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).
- A base, such as potassium carbonate or cesium carbonate, is added to deprotonate the phenol.
- The reaction mixture is heated to an elevated temperature (typically 120-200 °C) and stirred for several hours to days.
- Reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous acid and brine to remove the catalyst and inorganic salts.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the desired **1,3-Dibromo-2-(4-bromophenoxy)benzene**.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For diaryl ethers, this reaction is generally less common than the Ullmann condensation due to the lower reactivity of aryl halides in nucleophilic substitution, but it can be effective with appropriately activated substrates.

General Protocol:



- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), 2,6dibromophenol is dissolved in a suitable aprotic solvent (e.g., THF or DMF).
- A strong base, such as sodium hydride (NaH), is added portion-wise to the solution to form the sodium phenoxide.
- 1,4-Dibromobenzene is then added to the reaction mixture.
- The mixture is heated and stirred for a prolonged period, with the reaction progress monitored by TLC or GC-MS.
- After the reaction is complete, it is carefully quenched with water or a saturated aqueous ammonium chloride solution.
- The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.
- The final product is purified by column chromatography.

Conclusion

1,3-Dibromo-2-(4-bromophenoxy)benzene is a compound for which basic chemical identifiers are known, but extensive experimental data on its physical and chemical properties are not widely published. The synthesis of this molecule can likely be achieved through established methods for diaryl ether formation, such as the Ullmann Condensation or the Williamson Ether Synthesis. The provided general protocols offer a starting point for the development of a specific and optimized synthetic procedure. Further research is required to fully characterize the physical properties, reactivity, and potential applications of this compound.

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References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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